molecular formula C19H21NO3 B12795254 (+)-10,11-Dimethoxy-3-hydroxyberbine CAS No. 93822-44-7

(+)-10,11-Dimethoxy-3-hydroxyberbine

Cat. No.: B12795254
CAS No.: 93822-44-7
M. Wt: 311.4 g/mol
InChI Key: PPJXDHXBPUFGMN-UHFFFAOYSA-N
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Description

(-)-STB 6 is a chiral compound with significant importance in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-STB 6 typically involves several steps, including the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. Common synthetic routes may involve asymmetric hydrogenation, chiral auxiliary-based synthesis, or enzymatic resolution. Each method requires precise control of temperature, pressure, and pH to achieve high yields and purity.

Industrial Production Methods

Industrial production of (-)-STB 6 often employs large-scale reactors and continuous flow systems to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality (-)-STB 6 suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(-)-STB 6 undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

The reactions of (-)-STB 6 typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

Scientific Research Applications

(-)-STB 6 has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition and receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (-)-STB 6 involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved often include signal transduction cascades and metabolic processes that lead to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (-)-STB 6 include other chiral molecules with analogous structures and functions, such as:

  • (+)-STB 6
  • (-)-STB 7
  • (+)-STB 7

Uniqueness

(-)-STB 6 is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its enantiomeric purity and ability to interact selectively with chiral environments make it a valuable compound in various research and industrial applications.

Properties

CAS No.

93822-44-7

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

10,11-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-3-ol

InChI

InChI=1S/C19H21NO3/c1-22-18-9-13-8-17-16-4-3-15(21)7-12(16)5-6-20(17)11-14(13)10-19(18)23-2/h3-4,7,9-10,17,21H,5-6,8,11H2,1-2H3

InChI Key

PPJXDHXBPUFGMN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN3CCC4=C(C3CC2=C1)C=CC(=C4)O)OC

Origin of Product

United States

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